rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one
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Overview
Description
rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one is a complex organic compound with a unique tricyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a nitrogen atom within a bicyclic framework, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
The preparation of rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on the central nervous system. The compound’s unique structure makes it a valuable tool for investigating the mechanisms of action of tropane alkaloids and their derivatives.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, thereby modulating the central nervous system’s function.
Comparison with Similar Compounds
rac-(1R,2S,5R,6S)-8-azatricyclo[4300,2,5]nonan-7-one can be compared with other tropane alkaloids, such as cocaine and atropine While all these compounds share a similar bicyclic structure, rac-(1R,2S,5R,6S)-8-azatricyclo[4300,2,5]nonan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the tricyclic framework
Properties
CAS No. |
2763584-91-2 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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